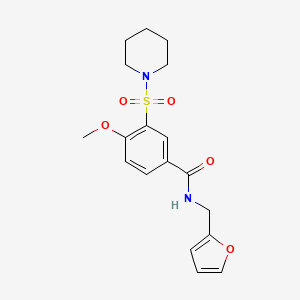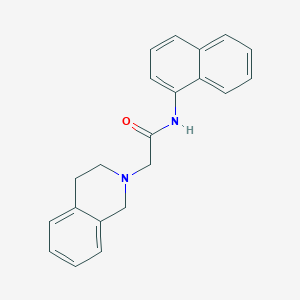
N-(2-furylmethyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
“N-(2-furylmethyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide” is a complex organic compound. It contains a furylmethyl group, a methoxy group, a piperidinylsulfonyl group, and a benzamide group .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through various reactions involving secondary amines, sulfonyl chlorides, and other organic compounds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. Unfortunately, without specific data or a known synthesis process, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions take place. Piperidine derivatives, for example, are known to undergo a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Anticancer Properties
Oprea1_090795 has shown promise as an anticancer agent. Researchers have investigated its effects on tumor cell lines, particularly breast cancer and lung cancer. The compound’s cytotoxicity against cancer cells suggests potential for targeted therapies. Further studies are needed to explore its mechanism of action and optimize its efficacy .
Piperidine Derivatives in Drug Design
Piperidine derivatives, including Oprea1_090795, play a crucial role in drug development. The piperidine ring is a common structural motif in pharmaceuticals due to its favorable pharmacokinetic properties. Researchers have explored various synthetic routes to obtain substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives serve as building blocks for drug candidates across diverse therapeutic areas .
Pharmacological Applications
The piperidine moiety in Oprea1_090795 contributes to its pharmacological activity. Beyond cancer research, piperidine-containing compounds find applications in medicine, electronics, and industry. Their biological evaluation involves assessing interactions with specific receptors, enzymatic inhibition, and metabolic stability. Oprea1_090795’s pharmacological profile warrants further investigation for potential therapeutic uses .
Chemical Synthesis and Functionalization
Efficient methods for synthesizing substituted piperidines are essential. Researchers have explored cyclization, cycloaddition, annulation, and multicomponent reactions to access diverse piperidine derivatives. Oprea1_090795’s synthetic accessibility and functionalization potential make it an attractive substrate for organic chemists .
Radioisotope Production
In addition to its medicinal applications, Oprea1_090795 may contribute to radioisotope production. Fast proton-induced fission of uranium-238 (238U) involves excited residual nuclei, which can also undergo fission. These processes yield isotopes such as molybdenum (Mo), iodine (I), and xenon (Xe). Understanding the fission variables and cross-sections is crucial for applications in nuclear medicine and industry .
Operational Potential of Ecosystem Research Applications
While not directly related to Oprea1_090795, the OPERAs research project explores ecosystem services and natural capital concepts. These ideas aim to move beyond academia and support sustainable ecosystem management. Although not specific to this compound, understanding ecosystem dynamics informs broader environmental research .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-8-7-14(18(21)19-13-15-6-5-11-25-15)12-17(16)26(22,23)20-9-3-2-4-10-20/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYPFDJHIMYUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435873.png)


![1-benzyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4435897.png)
![1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4435898.png)

![4-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4435915.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4435928.png)
![3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4435936.png)
![8-(2,4,5-trimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4435943.png)
![2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide](/img/structure/B4435963.png)
![N-(3,4-dichlorophenyl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4435969.png)

![N-(5-methyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435982.png)